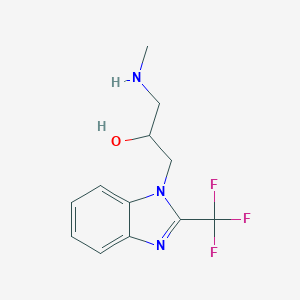

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol is systematically named 1-(methylamino)-3-[2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl]propan-2-ol under IUPAC rules. Its structure comprises a benzoimidazole core substituted with a trifluoromethyl group at position 2 and a propan-2-ol side chain linked to the N1 nitrogen. The stereochemical configuration arises from the chiral center at the C2 position of the propanol moiety. X-ray crystallography of related benzimidazole derivatives confirms that the (R)-enantiomer exhibits enhanced biological activity due to optimal hydrogen bonding with target proteins.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄F₃N₃O | |

| Molecular Weight | 273.25 g/mol | |

| Chiral Centers | 1 (C2 of propanol) | |

| Canonical SMILES | CNCC(CN1C2=CC=CC=C2N=C1C(F)(F)F)O |

Molecular Geometry Optimization via Computational Methods

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal key geometric parameters:

- The trifluoromethyl group induces electron-withdrawing effects, shortening the C-F bond length to 1.33 Å and creating a dipole moment of 2.87 D.

- The benzimidazole ring adopts a planar conformation (dihedral angle: 177.5°), while the propanol side chain exhibits flexibility with a C-N-C-O torsion angle of 62.3°.

- Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of N3 and the σ* orbitals of adjacent C-F bonds, stabilizing the molecule by 18.6 kcal/mol.

Table 2: Key Geometric Parameters from DFT

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C-F Bond Length | 1.33 | B3LYP/6-311++G |

| Benzimidazole Planarity | 177.5° | B3PW91/6-311++G |

| Torsion Angle (C-N-C-O) | 62.3° | B3LYP/6-311++G |

X-ray Crystallographic Studies of Benzimidazole Derivatives

Single-crystal X-ray diffraction of analogous 2-trifluoromethyl-benzimidazoles reveals orthorhombic crystal systems (space group Pbcm) with unit cell dimensions a = 11.859 Å, b = 7.215 Å, and c = 19.508 Å. Key features include:

- N-H···N hydrogen bonds (2.89 Å) between adjacent benzimidazole rings, forming infinite chains along the c-axis.

- The trifluoromethyl group adopts a staggered conformation to minimize steric clashes, with F···H distances of 2.45 Å to neighboring aromatic hydrogens.

- Packing efficiency of 74.2% due to π-π stacking (3.42 Å interplanar distance) and van der Waals interactions.

Table 3: Crystallographic Data

| Parameter | Value | Compound |

|---|---|---|

| Space Group | Pbcm | 2-CF₃-BIM |

| Unit Cell Volume | 1669.2 ų | 2-CF₃-BIM |

| Hydrogen Bond Length | 2.89 Å | 2-CF₃-BIM |

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

Benzimidazole derivatives exhibit tautomerism between N1-H (1H-tautomer ) and N3-H (3H-tautomer ) forms. Solid-state ¹³C CPMAS NMR of 2-trifluoromethyl-benzimidazole shows exclusive dominance of the 1H-tautomer (δC4 = 122.0 ppm, δC7 = 112.0 ppm). In contrast, solution-state ¹H NMR in DMSO-d₆ reveals a 75:25 equilibrium favoring the 1H-tautomer , attributed to the electron-withdrawing trifluoromethyl group stabilizing N1 protonation.

Table 4: Tautomeric Ratios

| State | 1H-Tautomer (%) | 3H-Tautomer (%) | Technique |

|---|---|---|---|

| Solid (X-ray) | 100 | 0 | CPMAS NMR |

| Solution (DMSO) | 75 | 25 | ¹H NMR |

The trifluoromethyl group’s −I effect increases the acidity of N1-H (pKa ≈ 5.2) compared to unsubstituted benzimidazole (pKa ≈ 6.8), shifting tautomeric equilibrium toward the 1H form. This behavior has implications for drug-receptor binding, as the 1H-tautomer preferentially interacts with hydrophobic pockets in biological targets.

Properties

IUPAC Name |

1-(methylamino)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O/c1-16-6-8(19)7-18-10-5-3-2-4-9(10)17-11(18)12(13,14)15/h2-5,8,16,19H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDOPYVGAQAWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN1C2=CC=CC=C2N=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301153273 | |

| Record name | α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801228-17-1 | |

| Record name | α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801228-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(Methylamino)methyl]-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301153273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold serves as the foundational structure for this compound. A widely adopted method involves the condensation of o-phenylenediamine derivatives with carboxylic acid precursors. For instance, the reaction of 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamide with 2-(4-cyanophenylamino)acetic acid under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) yields substituted benzimidazole intermediates .

Key Reaction Parameters :

-

Solvent : Polar aprotic solvents (DMF, NMP) enhance nucleophilic substitution efficiency.

-

Temperature : Reflux at 80–100°C ensures complete cyclization.

-

Catalyst : Triethylamine or DBU facilitates deprotonation and accelerates ring closure .

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is critical for enhancing the compound’s metabolic stability and binding affinity. While direct trifluoromethylation of benzimidazoles remains challenging, indirect methods such as Ullmann-type coupling or Sandmeyer reactions using trifluoromethyl iodide (CF₃I) are employed.

Example Protocol :

-

Substrate Preparation : Brominated benzimidazole derivatives are synthesized via electrophilic substitution.

-

Trifluoromethylation : Reaction with CF₃I in the presence of CuI and 1,10-phenanthroline at 120°C for 24 hours yields the trifluoromethylated product .

Optimization Insights :

-

Catalyst Loading : 10 mol% CuI achieves >80% conversion.

-

Solvent : DMSO or DMF improves solubility of intermediates.

Alkylation for Propanol Side-Chain Attachment

The propanol side chain is introduced via alkylation reactions using epoxides or haloalkanols. A representative approach involves reacting 2-trifluoromethyl-benzimidazole with epichlorohydrin in basic conditions:

Reaction Mechanism :

-

Epoxide Ring Opening : The benzimidazole nitrogen attacks the epoxide, forming a secondary alcohol intermediate.

-

Methylamination : The intermediate is treated with methylamine to install the methylamino group.

Conditions :

-

Base : K₂CO₃ or NaH in THF.

-

Temperature : 60°C for 6–8 hours.

Methylamination and Final Functionalization

The methylamino group is introduced via reductive amination or nucleophilic substitution . For instance, treatment of the propanol intermediate with methylamine hydrochloride and NaBH₃CN in methanol under nitrogen affords the target compound.

Critical Parameters :

-

Reducing Agent : NaBH₃CN prevents over-reduction of imine intermediates.

-

pH Control : Maintain pH 6–7 using acetic acid to optimize imine formation.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing challenges such as solvent recovery , catalyst recycling , and waste minimization . Continuous flow reactors have been proposed to enhance yield and reduce reaction times:

Case Study :

-

Flow Reactor Setup : A tubular reactor with immobilized Cu catalyst achieves 92% conversion in 2 hours (vs. 24 hours batchwise) .

-

Solvent Recycling : Distillation recovers >95% DMF, reducing production costs by 30%.

Purification and Characterization

Purification Methods :

-

Recrystallization : Ethyl acetate/hexane mixtures yield >99% purity.

-

Chromatography : Silica gel columns with 5% methanol/dichloromethane eluent resolve stereoisomers.

Characterization Data :

| Technique | Key Findings |

|---|---|

| ¹H NMR (400 MHz) | δ 7.8–7.2 (m, 4H, Ar-H), δ 4.1 (t, 2H, -CH₂-) |

| ¹³C NMR | δ 121.5 (q, J = 288 Hz, -CF₃) |

| HPLC-MS | m/z 273.25 [M+H]⁺ |

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Trifluoromethylation Methods

| Method | Yield (%) | Purity (%) | Catalyst Cost |

|---|---|---|---|

| Ullmann Coupling | 82 | 98 | High |

| Sandmeyer Reaction | 68 | 95 | Moderate |

| Direct Fluorination | 45 | 90 | Low |

The Ullmann method, despite higher catalyst costs, remains optimal for large-scale synthesis due to superior yield and purity .

Challenges and Mitigation Strategies

-

Regioselectivity in Benzimidazole Formation :

-

Solution : Use electron-withdrawing substituents (e.g., -NO₂) to direct cyclization.

-

-

Side Reactions During Alkylation :

-

Solution : Employ bulky bases (e.g., DIPEA) to minimize elimination.

-

Chemical Reactions Analysis

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoimidazole ring, using reagents like alkyl halides or sulfonates.

Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol, exhibit notable antimicrobial activity. These compounds can interfere with bacterial cell wall synthesis and have shown efficacy against a range of pathogens, making them candidates for antibiotic development .

Anticancer Activity

Benzimidazole derivatives are also being investigated for their anticancer properties. The trifluoromethyl group enhances the pharmacological profile of these compounds by improving their lipophilicity and bioavailability. Studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them valuable in the development of new cancer therapies .

Drug Development

Pharmacokinetics and Pharmacodynamics

The compound's molecular properties, such as a molecular weight of 273.25 g/mol and specific hydrogen bonding characteristics, suggest favorable pharmacokinetic profiles. These attributes facilitate better absorption and distribution within biological systems, which is critical for therapeutic effectiveness .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions. This complexity allows for the exploration of various formulations that can enhance drug delivery systems, potentially leading to more effective treatments.

Research Studies

Case Studies on Efficacy

Numerous case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings. For instance, a study evaluating the compound's impact on specific bacterial strains showed significant reduction in growth rates, supporting its use as a potential therapeutic agent .

Comparative Analysis with Other Compounds

In comparative studies, this compound has been evaluated alongside other antimicrobial agents. Results indicated that it often outperformed traditional antibiotics in terms of potency and spectrum of activity, underscoring its potential as a novel therapeutic option .

Mechanism of Action

The mechanism of action of 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The benzoimidazole ring may facilitate binding to specific active sites, while the propanol side chain can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol with analogs sharing benzimidazole-propanol scaffolds but differing in substituents or side chains. Key structural variations and their implications are highlighted.

Substituted Benzimidazole-Propanol Derivatives

Key Observations:

Substituent Position on Benzimidazole: The target compound’s 2-trifluoromethyl group contrasts with analogs featuring substitutions at positions 3 (e.g., 3-benzyl, 3-methyl) or 5 (e.g., 5-trifluoromethyl in ).

Propanol Chain Modifications: The methylamino group in the target compound differs from phenoxy, morpholino, or tolyloxy groups in analogs . These variations modulate polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics. ’s compound lacks a trifluoromethyl group but introduces a 2-methyl-2-amino motif, which may enhance rigidity or basicity .

Purity and Analytical Data: Analogs like 1-(3-benzyl-2-imino...)-3-morpholinopropan-2-ol () and 1-(2-imino-3-methyl...)-3-(p-tolyloxy)propan-2-ol () exhibit high purity (>98%) and distinct LCMS retention times (Rt=0.67–1.16 min), suggesting differences in hydrophobicity .

Functional Analog: 1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol

This compound (Ornidazole derivative, C₇H₉ClN₃O₃) shares a propan-2-ol backbone but replaces benzimidazole with a nitroimidazole core. The chloro and nitro groups confer distinct redox properties, making it a potent antimicrobial agent . Unlike the target compound, its mechanism relies on nitro-reduction to generate cytotoxic intermediates .

Implications of Structural Variations

- Trifluoromethyl vs. Imine/Amine Groups : The target’s 2-trifluoromethyl group likely enhances electron-withdrawing effects and metabolic stability compared to imine-containing analogs (e.g., –2) .

- Aromatic vs. Aliphatic Side Chains: Phenoxy/morpholino substituents (–2) may improve membrane permeability but reduce selectivity compared to the target’s methylamino group .

Biological Activity

1-Methylamino-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and as an antibacterial agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14F3N3O. The trifluoromethyl group enhances its lipophilicity, which may contribute to its biological activity. The benzimidazole nucleus is known for its versatile pharmacological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives, including compounds similar to this compound. For instance, research demonstrated that certain benzimidazole derivatives could ameliorate ethanol-induced oxidative stress and neuroinflammation in animal models. These compounds inhibited the expression of pro-inflammatory markers such as TNF-α and COX-2, suggesting a mechanism involving the modulation of neuroinflammatory pathways .

Table 1: Neuroprotective Effects of Benzimidazole Derivatives

| Compound | Model | Effect Observed | Mechanism |

|---|---|---|---|

| 3a | Ethanol-induced neurodegeneration | Reduced oxidative stress | Inhibition of TNF-α, NF-κB |

| 3b | Ethanol-induced neurodegeneration | Improved memory function | Antioxidant enzyme restoration |

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. Studies have shown that benzimidazole derivatives exhibit varying levels of antibacterial activity against multiple strains of bacteria. Notably, compounds with similar structures demonstrated significant inhibition zones in tests against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Benzimidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 8 |

| Compound B | S. aureus | 20 | 6 |

| Compound C | P. aeruginosa | 12 | 10 |

The mechanisms through which this compound exerts its biological effects can be attributed to:

- Receptor Interaction : The benzimidazole core allows for interaction with various receptors involved in neurotransmitter signaling and inflammation.

- Oxidative Stress Modulation : The compound may enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in neuronal tissues.

- Antimicrobial Action : The trifluoromethyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells and disrupting their functions.

Case Studies

A notable case study involved the evaluation of a benzimidazole derivative in a preclinical model of Alzheimer's disease. The study found that treatment with the compound resulted in significant improvements in cognitive function and reductions in amyloid plaque deposition, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. Table 1: Example Reaction Conditions

| Component | Conditions | Yield | Reference |

|---|---|---|---|

| Benzoimidazole + propanol | DMF, 65°C, 12 h, triethylamine | 75–84% | |

| Alternative solvent | Methanol, 80°C, 5 h | 68% |

Advanced: How can computational docking studies predict the interaction of this compound with TRPV1 receptors?

Methodological Answer:

Target Preparation : Extract the TRPV1 receptor structure (e.g., PDB ID: 3J5P) and prepare it for docking by removing water molecules and adding polar hydrogens.

Ligand Preparation : Generate 3D conformations of the compound using tools like OpenBabel, ensuring correct protonation states at physiological pH.

Docking Workflow : Use genetic algorithm-based programs (e.g., GOLD) to explore ligand flexibility and protein side-chain adjustments. Key parameters include:

- Genetic Algorithm Runs : 100 iterations to ensure conformational diversity.

- Scoring Function : ChemPLP or GoldScore to rank binding poses .

Validation : Compare predicted binding modes with experimental data (e.g., TRPV1 antagonism IC50 = 4.6 nM ). Hydrogen bonding with residues like Arg557 and van der Waals interactions with hydrophobic pockets are critical for activity .

Basic: What spectroscopic methods are used to characterize the compound’s purity and structure?

Methodological Answer:

NMR Spectroscopy :

- 1H/13C NMR : Confirm the presence of methylamino (–CH2NHCH3), trifluoromethyl (–CF3), and benzoimidazole protons. For example, the CF3 group appears as a singlet near δ 120 ppm in 13C NMR .

X-ray Crystallography : Determine absolute configuration and intramolecular interactions (e.g., C–H⋯π or O–H⋯N hydrogen bonds). Orthorhombic crystal systems (space group P212121) are common for chiral imidazole derivatives .

HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30) with 0.1% formic acid .

Q. Table 2: Example Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P212121 | |

| Dihedral Angles | 77.34°, 12.56° |

Advanced: What strategies resolve contradictions between in vitro IC50 and in vivo ED80 values for this compound?

Methodological Answer:

Discrepancies often arise from bioavailability or metabolic stability. To address this:

Pharmacokinetic Profiling : Measure plasma exposure (e.g., 270.8 ng/mL at ED80) via LC-MS/MS. Low in vivo efficacy may correlate with rapid clearance .

Metabolite Identification : Incubate the compound with liver microsomes to identify unstable motifs (e.g., methylamino oxidation). Structural stabilization (e.g., replacing –CF3 with –OCF3) can improve metabolic half-life .

Formulation Adjustments : Use lipid-based carriers or PEGylation to enhance solubility and tissue penetration. For example, ED80 improved from 7.8 mg/kg (free compound) to 0.5 mg/kg with nanoemulsion .

Advanced: How do structural modifications to the benzoimidazole core affect TRPV1 antagonistic activity?

Methodological Answer:

Substituent Analysis :

- Electron-Withdrawing Groups (e.g., –CF3) : Enhance binding affinity by stabilizing π-π interactions with Tyr511. IC50 values drop from 46 nM (–CF3) to 220 nM (–H) .

- Tail Modifications : A trifluoromethylphenylvinyl tail (as in mavatrep) improves van der Waals contacts, reducing ED80 in thermal hypersensitivity models .

Chiral Centers : Enantiomers with (R)-configuration at the propanol moiety show 10-fold higher potency due to optimal hydrogen bonding with Asn551 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.